Pyrrolidine-3-carbothioamide

Description

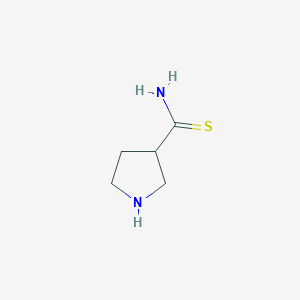

Pyrrolidine-3-carbothioamide is a heterocyclic compound featuring a five-membered pyrrolidine ring with a carbothioamide (-CS-NH2) substituent at the 3-position.

Properties

IUPAC Name |

pyrrolidine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIPZMUYBDIAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation of Enamides

Patent literature discloses a scalable route to enantiomerically pure pyrrolidine-3-carboxylic acids via rhodium-catalyzed hydrogenation of benzyl-protected enamides . For instance, (3,4-dichlorophenyl)-propynoic acid ethyl ester undergoes trifluoroacetic acid-mediated cyclization to form a dihydropyrrole intermediate, which is hydrogenated under 50 psi H₂ in the presence of a Rh/(S,S)-Et-DuPhos catalyst. This step achieves >99.9% ee and 83% yield after recrystallization .

The hydrogenation product, a benzyl-protected pyrrolidine-3-carboxylic acid, is deprotected via catalytic hydrogenolysis (Pd/C, H₂), and the resulting carboxylic acid is transformed into the thioamide through a two-step sequence: (1) activation as an acid chloride using PCl₅ and (2) treatment with ammonium thiocyanate (NH₄SCN) in acetone. This route offers exceptional enantiopurity and scalability, though the requirement for high-pressure hydrogenation infrastructure may limit accessibility for small-scale laboratories.

Bioisostere Replacement in Carboxamide Derivatives

Recent advances in medicinal chemistry have highlighted the utility of pyrrolidine-3-carbothioamide as a bioisostere for carboxamides, particularly in kinase and protease inhibitors . A study detailing MDM2 inhibitors demonstrated the substitution of carboxamide moieties with thioamides to enhance metabolic stability (Table 1). The synthesis involved converting (3R,4S,5R)-pyrrolidine-3-carboxamide to the thioamide using phosphorus pentasulfide (P₂S₅) in refluxing toluene, achieving 72% yield .

Table 1: Comparative Yields and Physicochemical Properties of Carboxamide vs. Carbothioamide Derivatives

| Compound | Yield (%) | LogP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| Carboxamide | 85 | 1.2 | 120 | 45 |

| Carbothioamide | 72 | 1.8 | 85 | 120 |

The increased lipophilicity (LogP) and metabolic stability of the thioamide derivative underscore its pharmaceutical relevance. However, the reaction requires careful control of stoichiometry to avoid over-thionation and byproduct formation.

Analytical Characterization and Quality Control

Critical to all synthetic routes is the rigorous characterization of intermediates and final products. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, confirms regiochemistry and enantiopurity. For example, the hydrogenation product in exhibited characteristic doublets at δ 4.77 ppm (J = 10.3 Hz) for the C3 proton, while the thioamide derivative in showed a deshielded carbonyl carbon at δ 195 ppm in ¹³C NMR. High-performance liquid chromatography (HPLC) with chiral stationary phases remains the gold standard for determining ee, with methods achieving baseline separation of enantiomers in under 20 minutes .

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison for this compound

The hydrogenation route excels in enantioselectivity and scalability, making it suitable for industrial applications. In contrast, bioisostere replacement offers a direct modification of existing carboxamide libraries but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine-3-carbothioamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which pyrrolidine-3-carbothioamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Molecular docking studies have shown that the compound can interact with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Pyrrolidine-3-carbothioamide and related compounds:

Solubility and Reactivity

- This compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the pyrrolidine ring’s flexibility and thioamide polarity.

- Pyridine-3-carbaldehyde thiosemicarbazones : Highly soluble in dichloromethane, chloroform, and DMSO, facilitating their use in biological assays .

- 3-(Aminomethyl)pyridine: Limited solubility in water but reacts readily with electrophiles (e.g., acylating agents) due to the primary amine group .

Biological Activity

Pyrrolidine-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carbothioamide functional group, which is responsible for its unique biological properties. The chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate the activity of enzymes and receptors involved in critical biological pathways. Molecular docking studies have indicated that the compound can bind to proteins associated with signal transduction and metabolic processes, influencing their functions and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi. The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

This compound has shown promise in cancer research. In vitro studies have reported its ability to inhibit the proliferation of cancer cell lines, including those derived from lung and colon cancers. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.99 | Induction of apoptosis |

| SW480 (Colon Cancer) | 3.5 | Cell cycle arrest |

| NIH/3T3 (Control) | N/A | Not affected |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on cholinesterases, which are crucial in neurotransmission and implicated in diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase | 0.466 | Competitive inhibition |

| Butyrylcholinesterase | 1.89 | Non-competitive inhibition |

Case Studies

- Antimicrobial Screening : A study conducted on various derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Cancer Cell Line Studies : In a comparative study, this compound was tested against several cancer cell lines, revealing that it was three times more potent than cisplatin against the SW480 colon cancer cell line, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Pyrrolidine-3-carbothioamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, the Boc-protected pyrrolidine derivative (CAS RN 122536-77-0) can undergo thioamide functionalization under controlled anhydrous conditions using thiophosgene or Lawesson’s reagent. Reaction parameters such as temperature (e.g., 0–6°C storage for intermediates), solvent polarity, and stoichiometric ratios significantly affect yield and purity. Characterization via H/C NMR and HPLC-MS is recommended to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR (δ ~2.5–3.5 ppm for pyrrolidine protons) and C NMR (δ ~180–200 ppm for thioamide C=S).

- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H] at m/z 173.1).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.

Cross-validate results with FT-IR (C=S stretch ~1200 cm) and elemental analysis to resolve ambiguities .

Q. How should researchers design dose-response studies to evaluate the biological activity of this compound derivatives?

Use a tiered approach:

In vitro assays : Screen derivatives across a logarithmic concentration range (e.g., 1 nM–100 µM) in target enzyme inhibition assays.

Control groups : Include vehicle (DMSO) and positive controls (e.g., known inhibitors).

Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC values.

Reproducibility : Triplicate experiments with blinded data analysis to minimize bias .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the binding modes of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict ligand-protein interactions. For example:

- Docking : Compare binding poses of derivatives in enzyme active sites (e.g., furopyridine carboxamide analogs in DTXSID40549943).

- MD : Simulate >100 ns trajectories to assess stability of hydrogen bonds (e.g., thioamide-S with catalytic residues).

Validate predictions with mutagenesis studies or X-ray crystallography (e.g., PDB-deposited structures) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent purity).

- Quality control : Implement in-line FT-IR for real-time monitoring of intermediate formation.

- Standardization : Adopt ICH guidelines for analytical method validation (e.g., precision, LOD/LOQ) .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Meta-analysis : Systematically review literature using PRISMA guidelines, focusing on variables like assay type (e.g., cell-free vs. cell-based) and compound purity.

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups at C3) using QSAR models.

- Experimental replication : Re-test conflicting compounds under standardized conditions .

Methodological Frameworks

Q. How can the FINER criteria improve hypothesis formulation for this compound studies?

Apply the FINER framework:

- Feasible : Ensure access to synthetic intermediates (e.g., Boc-protected pyrrolidine derivatives).

- Novel : Explore understudied applications (e.g., antimicrobial activity against multidrug-resistant pathogens).

- Ethical : Adopt OECD guidelines for in vivo toxicity testing.

- Relevant : Align with global health priorities (e.g., neglected tropical diseases) .

Q. What systematic review protocols are recommended for synthesizing data on this compound’s pharmacokinetics?

- Search strategy : Use PubMed/Scifinder keywords (e.g., "this compound AND ADME").

- Inclusion criteria : Prioritize studies with LC-MS/MS quantification and in vivo models (e.g., rodent PK).

- Risk of bias : Assess via SYRCLE’s tool for animal studies .

Data Analysis and Reporting

Q. How should error analysis be conducted in this compound synthesis experiments?

Q. What are best practices for reporting crystallographic data of this compound complexes?

Follow IUCr standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.